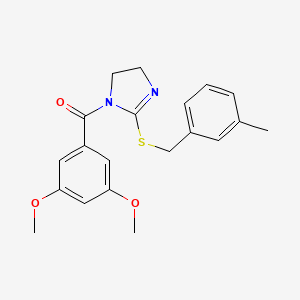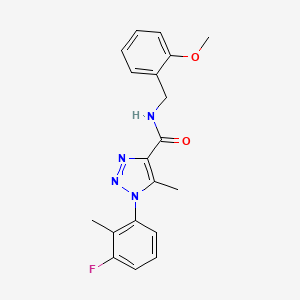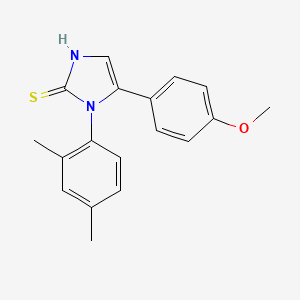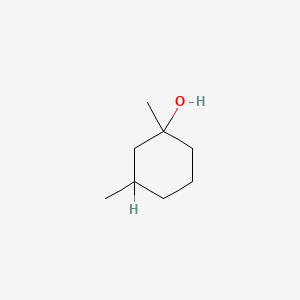
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole, also known as CFIT or Tazofelone, is a triazole compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CFIT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Structural Analysis
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole and its derivatives have been a subject of interest in scientific research for their unique intermolecular interactions and structural properties. For instance, derivatives of 1,2,4-triazoles, such as TRZ-1 and TRZ-2, have been synthesized and characterized, showcasing various intermolecular interactions like C–H⋯π and lp⋯π interactions, which are crucial in understanding the molecular structure and reactivity of these compounds (Shukla et al., 2014).
Corrosion Inhibition
Triazole derivatives have been synthesized and tested as corrosion inhibitors for metals, particularly in acidic environments. For example, triazole derivatives like CATM, MATM, and FATM have demonstrated significant inhibition efficiencies, as assessed through weight loss and electrochemical techniques (Li et al., 2007). These inhibitors adhere to metal surfaces, forming a protective layer, thus preventing corrosion.
Potential in Pharmaceutical Applications
The modification of triazole structures, such as incorporating the pentafluorosulfanyl group, has shown potential in pharmaceutical applications. For instance, pentafluorosulfanyl-containing 1,4-disubstituted-1,2,3-triazoles have been synthesized and evaluated for their antitumor activities against human leukemic monocyte lymphoma cells, indicating their potential as novel antitumor agents (Yang et al., 2014).
Materials Science and Molecular Electronics
In materials science, triazole derivatives are important in the development of novel materials with specific electronic properties. For example, the creation of fluorescent dyes containing a pyrazolylpyrene chromophore, which exhibits unique fluorescence characteristics, is based on triazole chemistry (Wrona-Piotrowicz et al., 2022). These materials have potential applications in molecular electronics and sensing technologies.
Synthesis and Design of Novel Compounds
The versatility of 1,2,4-triazole chemistry is further evident in the synthesis of various novel compounds. For instance, alkylating nucleosides like 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles have been synthesized, showcasing the utility of triazole derivatives in medicinal chemistry (De las Heras et al., 1979).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4IN3/c10-4-1-2-5(8(15)7(4)11)18-3-6(16-17-18)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYHWMOTBVGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=C(N=N2)C(F)(F)F)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)

![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)

![4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2913372.png)


![(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2913375.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)
![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)
![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)
